molecular formula C15H11NO2S B12557461 2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- CAS No. 167905-63-7

2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)-

Cat. No.: B12557461
CAS No.: 167905-63-7
M. Wt: 269.3 g/mol
InChI Key: PONPNOINMMBWOZ-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- is a heterocyclic compound that belongs to the benzothiazolone family. This compound is characterized by a benzothiazole ring fused with a benzoyl group substituted at the 6th position with a 3-methyl group. Benzothiazolones are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- typically involves the reaction of 2-aminothiophenol with 3-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazolone derivative.

Industrial Production Methods

Industrial production of 2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Benzothiazolone, 3-methyl-
  • 2(3H)-Benzothiazolone, 6-benzoyl-
  • 2(3H)-Benzothiazolone, 6-(4-methylbenzoyl)-

Uniqueness

2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- is unique due to the specific substitution pattern on the benzothiazolone ring. The presence of the 3-methylbenzoyl group at the 6th position imparts distinct chemical and biological properties to the compound, differentiating it from other benzothiazolone derivatives.

Properties

CAS No.

167905-63-7

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

6-(3-methylbenzoyl)-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C15H11NO2S/c1-9-3-2-4-10(7-9)14(17)11-5-6-12-13(8-11)19-15(18)16-12/h2-8H,1H3,(H,16,18)

InChI Key

PONPNOINMMBWOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC3=C(C=C2)NC(=O)S3

Origin of Product

United States

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